molecular formula C18AlBr15O3 B12326690 Phenol, pentabromo-, aluminum salt CAS No. 68084-29-7

Phenol, pentabromo-, aluminum salt

Cat. No.: B12326690
CAS No.: 68084-29-7
M. Wt: 1489.7 g/mol
InChI Key: QDYHTWOQGFDCMO-UHFFFAOYSA-K
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Description

Phenol, pentabromo-, aluminum salt is a chemical compound with the molecular formula C6HBr5OAl . It is derived from phenol, where five hydrogen atoms are replaced by bromine atoms, and it forms a salt with aluminum. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenol, pentabromo-, aluminum salt typically involves the bromination of phenol followed by the reaction with aluminum salts. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms. The reaction is usually conducted in a solvent such as acetic acid or carbon tetrachloride at a temperature range of 0-50°C .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale bromination reactors where phenol is treated with bromine in the presence of a catalyst. The resulting pentabromophenol is then reacted with aluminum chloride or aluminum sulfate to form the aluminum salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Phenol, pentabromo-, aluminum salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, partially brominated phenols, and various substituted phenols depending on the reaction conditions and reagents used .

Scientific Research Applications

Phenol, pentabromo-, aluminum salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, pentabromo-, aluminum salt involves its interaction with biological molecules and cellular structures. The bromine atoms in the compound are highly reactive and can form covalent bonds with proteins, nucleic acids, and other cellular components, leading to antimicrobial and antifungal effects. The aluminum ion can also interact with cellular membranes and enzymes, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and aluminum ions, which confer distinct chemical and biological properties. The combination of bromination and aluminum salt formation enhances its reactivity and effectiveness in various applications compared to other brominated phenols .

Properties

CAS No.

68084-29-7

Molecular Formula

C18AlBr15O3

Molecular Weight

1489.7 g/mol

IUPAC Name

aluminum;2,3,4,5,6-pentabromophenolate

InChI

InChI=1S/3C6HBr5O.Al/c3*7-1-2(8)4(10)6(12)5(11)3(1)9;/h3*12H;/q;;;+3/p-3

InChI Key

QDYHTWOQGFDCMO-UHFFFAOYSA-K

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].[Al+3]

Origin of Product

United States

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